An In-depth Technical Guide to the Chemical Properties and Applications of 2-(Perfluorohexyl)ethanethiol
An In-depth Technical Guide to the Chemical Properties and Applications of 2-(Perfluorohexyl)ethanethiol
Abstract
This technical guide provides a comprehensive examination of the chemical and physical properties of 2-(Perfluorohexyl)ethanethiol (CAS No. 34451-26-8). Designed for researchers, scientists, and professionals in drug development, this document delves into the molecular structure, reactivity, and thermal stability of this unique fluorinated thiol. A significant focus is placed on its principal application in the formation of self-assembled monolayers (SAMs) for advanced surface modification. Detailed experimental protocols for SAM preparation and characterization are provided, underpinned by an exploration of the causality behind methodological choices. This guide aims to serve as an authoritative resource, integrating technical data with practical insights to facilitate its application in materials science and biomedical research.
Introduction: The Duality of a Fluorinated Thiol
2-(Perfluorohexyl)ethanethiol, with the chemical formula C₈H₅F₁₃S, is an organosulfur compound that possesses a distinct molecular architecture: a reactive thiol head group (-SH) separated from a highly inert, fluorous tail (a perfluorohexyl group, -C₆F₁₃) by a short ethylene spacer (-CH₂CH₂-).[1] This amphiphilic nature is the cornerstone of its utility, enabling the creation of well-defined, low-energy surfaces.[2] The robust carbon-fluorine bonds in the perfluorohexyl chain impart significant thermal and chemical stability, while the thiol group provides a versatile anchor for covalent attachment to noble metal surfaces, most notably gold.[1][3]
As a member of the broader class of per- and polyfluoroalkyl substances (PFAS), it is essential to consider both its unique material properties and its environmental and safety profile.[1] This guide will address these aspects, providing a balanced and in-depth perspective for its responsible and effective use in research and development.
Physicochemical and Spectroscopic Characterization
A thorough understanding of the fundamental properties of 2-(Perfluorohexyl)ethanethiol is critical for its successful application.
Core Physical and Chemical Properties
The defining characteristics of 2-(Perfluorohexyl)ethanethiol are summarized in the table below, offering a quantitative overview of its physical state and key identifiers.
| Property | Value | Source |
| IUPAC Name | 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane-1-thiol | [1] |
| CAS Number | 34451-26-8 | [1][4] |
| Molecular Formula | C₈H₅F₁₃S | [1][5] |
| Molecular Weight | 380.17 g/mol | [4][5] |
| Appearance | Colorless liquid with a characteristic stench | [4] |
| Melting Point | -26 °C | [4] |
| Boiling Point | 158 °C at 760 mmHg | [4] |
| Density | 1.62 g/mL at 20 °C | [4] |
| Refractive Index | 1.32 at 15 °C | [4] |
Spectroscopic Profile
Spectroscopic analysis provides the definitive structural fingerprint of 2-(Perfluorohexyl)ethanethiol. Below is a summary of the expected spectroscopic data based on its molecular structure.
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. The two methylene groups (-CH₂CH₂-) adjacent to the sulfur and the perfluorinated chain will appear as complex multiplets due to coupling with each other and with the fluorine atoms on the adjacent CF₂ group. The thiol proton (-SH) will typically present as a triplet, though its chemical shift and multiplicity can be influenced by solvent and concentration.
-
¹³C NMR: The carbon spectrum will show distinct signals for the two carbons in the ethylene spacer. The carbon attached to the sulfur will be shifted downfield compared to the carbon adjacent to the perfluorinated chain. The six carbons of the perfluorohexyl group will exhibit complex splitting patterns due to strong C-F coupling.[6]
-
¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a powerful characterization tool.[7] A series of signals corresponding to the different CF₂ groups and the terminal CF₃ group are expected. The chemical shifts and coupling constants provide detailed information about the electronic environment along the fluorinated chain.[6][8]
The IR spectrum will show characteristic absorption bands for the key functional groups:
-
S-H Stretch: A weak to medium intensity band is anticipated in the region of 2550-2600 cm⁻¹.
-
C-H Stretch: Absorption bands corresponding to the methylene groups will appear in the 2850-2960 cm⁻¹ range.
-
C-F Stretch: Strong, characteristic absorption bands for the carbon-fluorine bonds will dominate the spectrum, typically in the 1100-1300 cm⁻¹ region.
Electron ionization mass spectrometry would be expected to show the molecular ion peak (M⁺) at m/z 380. The fragmentation pattern would likely involve the loss of the thiol group (-SH) and subsequent fragmentation of the perfluorinated chain, leading to characteristic ions corresponding to CₓFᵧ⁺ fragments.[9]
Synthesis and Reactivity
Synthetic Methodologies
Several synthetic routes to 2-(Perfluorohexyl)ethanethiol have been established, often starting from commercially available perfluoroalkyl iodides.
-
From Perfluoroalkyl Iodides: A common laboratory-scale synthesis involves the reaction of 2-(perfluorohexyl)ethyl iodide with a sulfur-containing nucleophile. One such method is the reaction with thiourea to form an isothiouronium salt, which is then hydrolyzed under basic conditions to yield the thiol.[9]
-
Industrial Fluorination Techniques: The perfluorohexyl chain itself is typically synthesized via industrial processes such as electrochemical fluorination (ECF) or telomerization of tetrafluoroethylene.[10]
-
Hydrogenolysis: Another route involves the catalytic hydrogenolysis of 2-(perfluorohexyl)ethanethiocyanate or bis-(2-perfluorohexylethane)-disulfide, which can produce the thiol in high yields.[9]
Chemical Reactivity
The reactivity of 2-(Perfluorohexyl)ethanethiol is dominated by the thiol group, though it is electronically influenced by the strongly electron-withdrawing perfluorohexyl tail.
-
Oxidation: The thiol moiety can be oxidized to form the corresponding disulfide, bis(2-(perfluorohexyl)ethyl) disulfide, using mild oxidizing agents.[9] Stronger oxidation can lead to the formation of the corresponding sulfonic acid.[9][10] The perfluorinated chain can stabilize oxidized intermediates like sulfenic acids.[10]
-
Nucleophilic Reactions: The thiol can act as a nucleophile, for example, in the substitution of para-fluoro atoms on aromatic rings, a reaction that has shown efficiency in pharmaceutical applications.[10]
-
Self-Assembled Monolayer (SAM) Formation: The most significant reaction from a materials science perspective is the chemisorption of the thiol onto noble metal surfaces, particularly gold, to form highly ordered self-assembled monolayers. This process is discussed in detail in Section 5.
Thermal Stability
-
General Trends for PFAS: Research on the thermal decomposition of PFAS indicates that the functional group is typically the least stable part of the molecule.[11] For perfluorinated carboxylic acids (PFCAs), decomposition can begin at temperatures as low as 200°C.[12] Perfluorinated sulfonic acids (PFSAs) are generally more stable, requiring temperatures of 450°C or higher to decompose.
-
Expected Behavior: The C-S and C-C bonds in the ethylene spacer of 2-(Perfluorohexyl)ethanethiol are weaker than the C-F bonds. Therefore, thermal decomposition is expected to initiate with the cleavage of these bonds. Pyrolysis studies of ethanethiol show decomposition pathways that include the formation of ethylene and hydrogen sulfide at lower temperatures, and radical mechanisms involving cleavage of the C-S and C-C bonds at higher temperatures.[13] The perfluorohexyl tail is expected to remain stable to higher temperatures.
Core Application: Self-Assembled Monolayers (SAMs)
The primary application of 2-(Perfluorohexyl)ethanethiol is in the formation of self-assembled monolayers on noble metal surfaces. These highly ordered, nanometer-thick films are invaluable for precisely controlling surface properties.
Principles of SAM Formation
The formation of a SAM is a spontaneous process driven by the strong affinity of the sulfur atom for the gold surface and the van der Waals interactions between the perfluoroalkyl chains.[3] The process can be conceptualized as follows:
Caption: Formation of a 2-(Perfluorohexyl)ethanethiol SAM on a gold substrate.
The result is a densely packed, quasi-crystalline monolayer that presents a low-energy, fluorinated surface to the external environment. This surface is both hydrophobic (water-repellent) and oleophobic (oil-repellent).
Experimental Protocol: SAM Preparation
Achieving a high-quality, well-ordered SAM requires meticulous attention to cleanliness and procedure.[14] The following protocol is a validated method for the preparation of 2-(Perfluorohexyl)ethanethiol SAMs on gold.
Materials and Equipment:
-
Gold-coated substrates (e.g., silicon wafers with a titanium adhesion layer and a gold top layer)
-
2-(Perfluorohexyl)ethanethiol
-
Anhydrous ethanol (200 proof)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
Deionized water (18 MΩ·cm)
-
Clean glass vials with sealable caps
-
Tweezers (non-magnetic, stainless steel)
-
Nitrogen gas source (dry, filtered)
-
Sonicator
Workflow Diagram:
Caption: Experimental workflow for SAM preparation and characterization.
Step-by-Step Procedure:
-
Substrate Cleaning (Causality: to remove organic contaminants and ensure a pristine gold surface for uniform monolayer formation): a. Immerse the gold substrates in piranha solution for 10-15 minutes. Warning: Piranha solution is extremely corrosive and must be handled with appropriate personal protective equipment in a fume hood. b. Carefully remove the substrates and rinse them thoroughly with copious amounts of deionized water. c. Rinse the substrates with anhydrous ethanol. d. Dry the substrates under a gentle stream of dry nitrogen gas. Use immediately.[3]
-
Solution Preparation: a. Prepare a 1 mM solution of 2-(Perfluorohexyl)ethanethiol in anhydrous ethanol in a clean glass vial. b. Sonicate the solution for 5 minutes to ensure the thiol is fully dissolved.
-
Self-Assembly: a. Using clean tweezers, immediately immerse the freshly cleaned gold substrates into the thiol solution. b. Seal the vial to minimize solvent evaporation and contamination. For optimal results, the headspace can be purged with nitrogen. c. Allow the self-assembly to proceed for 18-24 hours at room temperature. Longer immersion times generally lead to more ordered and densely packed monolayers.[3][15]
-
Rinsing and Drying: a. After incubation, remove the substrates from the thiol solution with tweezers. b. Rinse the SAM-coated substrates thoroughly with fresh anhydrous ethanol to remove any non-chemisorbed molecules. c. Dry the substrates again under a gentle stream of dry nitrogen.
Characterization of SAMs: Contact Angle Goniometry
A simple yet powerful technique to verify the successful formation of a low-energy SAM is contact angle goniometry. This method measures the angle at which a liquid droplet interfaces with the solid surface, providing a quantitative measure of wettability.
Principle: A surface coated with a 2-(Perfluorohexyl)ethanethiol SAM will be highly hydrophobic. Therefore, a water droplet will bead up, resulting in a high contact angle.
Typical Results:
-
Bare Gold: A clean, bare gold surface is relatively hydrophilic, with a water contact angle typically below 70°.
-
SAM-Coated Surface: A well-formed 2-(Perfluorohexyl)ethanethiol SAM on gold will exhibit a water contact angle of approximately 110-120°.[16] This significant increase in contact angle is a primary indicator of successful monolayer formation.[17]
Safety and Handling
As a laboratory chemical, 2-(Perfluorohexyl)ethanethiol requires careful handling.
-
GHS Hazards: It is classified as an irritant, with hazard statements indicating it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
Precautions: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources.
-
PFAS Classification: As a PFAS substance, users should be mindful of its environmental persistence. All waste should be disposed of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
2-(Perfluorohexyl)ethanethiol is a specialized chemical with a unique combination of properties that make it highly valuable for advanced materials research. Its ability to form robust, low-energy, and well-defined self-assembled monolayers provides a powerful tool for tailoring the interfacial properties of materials. This guide has provided a detailed overview of its chemical and physical characteristics, synthesis, reactivity, and a practical framework for its most common application. By understanding the principles and protocols outlined herein, researchers and drug development professionals can effectively leverage the capabilities of 2-(Perfluorohexyl)ethanethiol in their work.
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